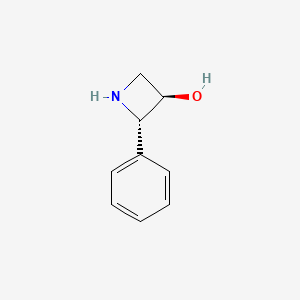
(2S,3R)-2-Phenylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-Phenylazetidin-3-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a phenyl group attached to the second carbon and a hydroxyl group on the third carbon. The stereochemistry of this molecule is defined by its (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-Phenylazetidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a precursor compound using chiral catalysts or reagents. For example, the reduction of a β-ketoester precursor can be catalyzed by enzymes such as carbonyl reductase from Lactobacillus fermentum . This method is advantageous due to its high yield and enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up for larger quantities. The use of biocatalysts in industrial settings is favored for its environmental friendliness and efficiency. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-2-Phenylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Conditions vary depending on the desired substitution but may include nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(2S,3R)-2-Phenylazetidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise for developing new drugs with specific therapeutic effects.
Industry: Its unique structure makes it valuable in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3R)-2-Phenylazetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity. These interactions are crucial in its role as a building block for synthesizing more complex molecules .
Comparison with Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with a similar stereochemistry but different functional groups.
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Shares the azetidine ring structure but has different substituents.
Uniqueness: (2S,3R)-2-Phenylazetidin-3-ol is unique due to its specific combination of a phenyl group and a hydroxyl group on the azetidine ring. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(2S,3R)-2-phenylazetidin-3-ol |
InChI |
InChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9+/m1/s1 |
InChI Key |
DABKYHXVYXFLLS-BDAKNGLRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](N1)C2=CC=CC=C2)O |
Canonical SMILES |
C1C(C(N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















